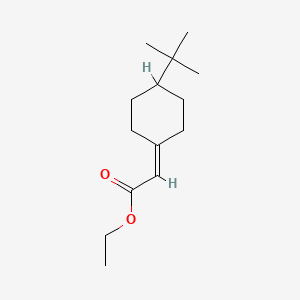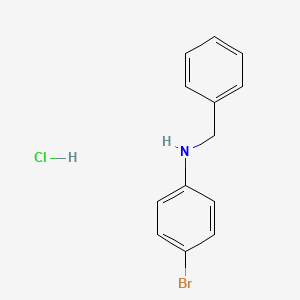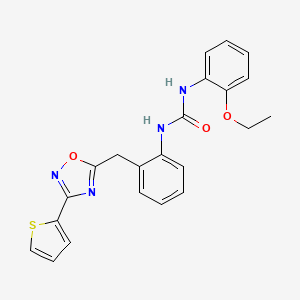![molecular formula C19H15ClFN3O2S B2717866 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide CAS No. 895782-44-2](/img/structure/B2717866.png)
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes information about the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This includes information on the compound’s physical properties such as melting point, boiling point, solubility, and spectral data, as well as chemical properties such as reactivity and stability .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research in synthetic chemistry has explored the synthesis and structural characterization of related thiazole and thiazolidine compounds, which serve as foundational work for understanding the chemical behavior and potential applications of similar compounds like N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide. Studies have demonstrated high-yield synthesis and detailed structural analysis through single crystal diffraction, revealing insights into the molecular conformation and planarity which are crucial for designing compounds with specific electronic and physical properties (Kariuki et al., 2021).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal applications of thiazole derivatives have been thoroughly investigated, with findings indicating that these compounds possess activities comparable or slightly superior to standard medicinal treatments. This suggests potential for the development of new therapeutic agents for treating infections, based on structural analogs like this compound (Pejchal et al., 2015).
Electrochemical and Electrochromic Properties
In the realm of materials science, the introduction of specific functional groups into thiazole derivatives has been shown to significantly affect their electrochemical and electrochromic properties. Such modifications can lead to materials with tunable absorption spectra and fluorescence emissions, applicable in sensing technologies, electronic devices, and smart coatings. These studies provide a basis for the utilization of this compound in advanced material applications (Hu et al., 2013).
Corrosion Inhibition
The corrosion inhibition efficiency of thiazole and thiadiazole derivatives on metal surfaces has been evaluated through quantum chemical and molecular dynamics simulation studies. These compounds exhibit promising inhibition performances, suggesting their potential application in protecting metals from corrosion. This insight into the interaction between thiazole derivatives and metal surfaces can guide the development of corrosion inhibitors based on the structure of this compound (Kaya et al., 2016).
Anticancer Activity
Investigations into the anticancer properties of thiazole and thiazolidine derivatives have identified compounds with significant efficacy against various cancer cell lines. These studies underscore the potential of structurally related compounds for developing new anticancer agents, suggesting that this compound could be explored for its anticancer applications (Ravinaik et al., 2021).
Mecanismo De Acción
Thiazoles
This compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many potent biologically active compounds and have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Many drugs that contain thiazole rings work by interacting with enzymes or receptors, thereby affecting cellular signaling pathways .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, thiazole-containing compounds have diverse biological activities .
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c20-13-3-1-12(2-4-13)19-24-16(11-27-19)9-10-22-17(25)18(26)23-15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDAQOKXYRISNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
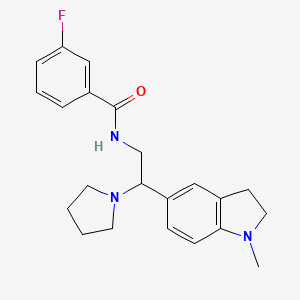

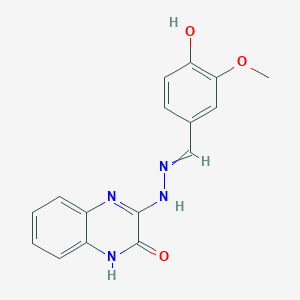
![4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile](/img/structure/B2717790.png)
![2-Chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2717791.png)
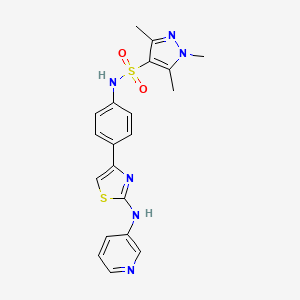

![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717795.png)
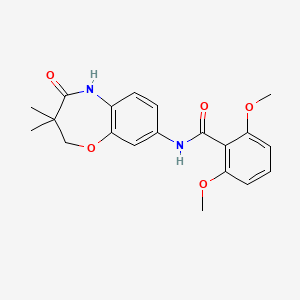
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2717797.png)
![2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2717798.png)
